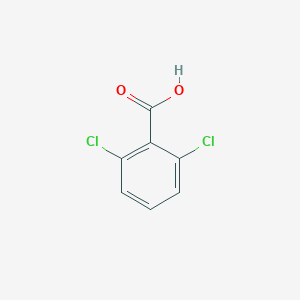

2,6-Dichlorobenzoic acid

Vue d'ensemble

Description

2,6-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring. Its molecular formula is C7H4Cl2O2, and it has a molecular weight of 191.01 g/mol . This compound is commonly used in various chemical syntheses and has applications in agriculture and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzoic acid can be synthesized through several methods:

Chlorination of Benzoic Acid: One common method involves the chlorination of benzoic acid in the presence of a catalyst such as phosphorus pentachloride or thionyl chloride.

Oxidation of 2,6-Dichlorotoluene: Another method involves the oxidation of 2,6-dichlorotoluene using oxidizing agents like potassium permanganate.

Industrial Production Methods: Industrial production of this compound often employs the chlorination method due to its efficiency and scalability. The process involves the controlled chlorination of benzoic acid, followed by purification through recrystallization from suitable solvents .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dichlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation or reduction to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

Oxidation Reactions: Potassium permanganate or other strong oxidizing agents are commonly used.

Major Products Formed:

Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

Oxidation Products: Oxidation can lead to the formation of compounds like 2,6-dichlorobenzaldehyde.

Applications De Recherche Scientifique

Pharmaceutical Applications

2,6-Dichlorobenzoic acid is utilized in the synthesis of various pharmaceutical compounds, including:

- Lux-S Enzyme Inhibitors : This compound serves as a precursor in the development of inhibitors that target specific enzymes involved in bacterial metabolism. Such inhibitors are crucial for developing new antibacterial therapies .

Agricultural Applications

The compound exhibits biocidal properties, particularly herbicidal activity. Its derivatives, such as nitriles, demonstrate enhanced herbicidal efficacy:

- Herbicides : this compound is used to synthesize herbicides like 2,6-dichlorobenzonitrile, which are effective in controlling weed populations in agricultural settings .

Case Study 1: Herbicide Development

A study highlighted the synthesis of herbicides from this compound derivatives. The research demonstrated that these compounds effectively inhibited weed growth while minimizing crop damage, showcasing their potential for sustainable agriculture practices.

Case Study 2: Antibacterial Research

Research involving Lux-S enzyme inhibitors derived from this compound revealed promising results in combating antibiotic-resistant bacterial strains. The inhibitors showed significant potency against target enzymes, paving the way for new therapeutic strategies in infectious disease management.

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Pharmaceuticals | Synthesis of enzyme inhibitors | Lux-S enzyme inhibitors |

| Agriculture | Development of herbicides | 2,6-Dichlorobenzonitrile |

| Environmental Science | Study of biocidal properties | Various derivatives |

Mécanisme D'action

The mechanism of action of 2,6-dichlorobenzoic acid involves its ability to disrupt the hormone balance in plants, leading to the inhibition of broadleaf weed growth. This disruption interferes with the synthesis of essential proteins, ultimately causing the death of the targeted weeds .

Comparaison Avec Des Composés Similaires

2,4-Dichlorobenzoic Acid: Similar in structure but with chlorine atoms at the 2 and 4 positions.

2,5-Dichlorobenzoic Acid: Chlorine atoms at the 2 and 5 positions.

2,3-Dichlorobenzoic Acid: Chlorine atoms at the 2 and 3 positions.

Uniqueness: 2,6-Dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly useful in certain chemical syntheses and industrial applications .

Activité Biologique

2,6-Dichlorobenzoic acid (2,6-DCBA) is a halogenated benzoic acid derivative characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzene ring. This compound is notable for its various biological activities and applications in environmental science, particularly in relation to its role as a metabolite of the herbicide dichlobenil. Understanding its biological activity is essential for assessing its environmental impact and potential health risks.

- Chemical Formula: CHClO

- Molecular Weight: 191.02 g/mol

- Appearance: White to off-white crystalline powder

- Solubility: Slightly soluble in water .

Toxicological Profile

The toxicological effects of 2,6-DCBA have been studied primarily in the context of its metabolism from dichlobenil. Research indicates that:

- Acute Toxicity: 2,6-DCBA is classified as slightly toxic via oral exposure, falling into Toxicity Category III .

- Chronic Effects: Long-term exposure studies have shown systemic toxicity in animal models, with significant decreases in body weight and food consumption observed in dogs fed with dichlobenil, which metabolizes into 2,6-DCBA .

- Developmental Toxicity: Evidence from studies on rats and rabbits indicates potential developmental toxicity, including skeletal defects and increased incidences of post-implantation loss .

Environmental Impact

As a groundwater contaminant, 2,6-DCBA has been identified as a product of dichlobenil degradation. Its mineralization has been observed under various conditions:

- Microbial Degradation: Studies demonstrate that certain microbial communities can effectively mineralize 2,6-DCBA, contributing to its removal from contaminated sites .

- Persistence: Despite its degradability, 2,6-DCBA can persist in the environment due to its chemical stability and low solubility in water .

Case Study 1: Toxicity Assessment in Animal Models

A two-year feeding study on dogs indicated that chronic exposure to dichlobenil resulted in observable systemic toxicity. The study highlighted that while 2,6-DCBA itself was not directly tested, its effects were inferred from the parent compound's toxicity profile .

Case Study 2: Environmental Remediation

In a study focused on groundwater pollutants, researchers evaluated the mineralization rates of 2,6-DCBA in soil filtration systems. The findings suggested that specific soil microorganisms could effectively degrade this compound, thereby reducing its concentration in groundwater sources .

Research Findings

Propriétés

IUPAC Name |

2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUDNSFOFOQZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024979 | |

| Record name | 2,6-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-dichlorobenzoic acid appears as needles (from ethanol) or white solid. (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

50-30-6 | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634RI764QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

291 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,6-dichlorobenzoic acid acts as a plant growth regulator, demonstrating activity similar to auxins. It has been shown to influence both geotropic and phototropic responses in seedlings. [, ] For instance, it can inhibit the normal vertical growth of oat, barley, and cucumber seedlings, suggesting interference with their gravity-sensing mechanisms. [, , ] This effect is attributed to the substitution of chlorine atoms at the 2 and 6 positions of the benzene ring, creating a specific spatial arrangement that impacts its interaction with plant substrates. [, ]

A: No, the sensitivity to this compound varies among plant species. While some, like oats and barley, show significant growth alterations, others might be less affected. [, ] Further research is needed to fully understand the factors determining this differential sensitivity.

A: The molecular formula of this compound is C7H4Cl2O2. Its molecular weight is 191.01 g/mol. []

A: Nuclear Quadrupole Resonance (NQR) spectroscopy is valuable for investigating hydrogen bonding interactions involving this compound. [, , ] Additionally, UV-Vis spectroscopy provides insights into the electronic structure and potential steric hindrance within the molecule. []

A: this compound acts as a crucial cocatalyst in manganese-catalyzed oxidation reactions, enhancing both the activity and selectivity of the process. [, ] It achieves this by coordinating with the manganese center, forming a carboxylate-bridged dinuclear manganese complex. This complex exhibits remarkable redox properties and solvent-dependent coordination chemistry, influencing the overall catalytic cycle. []

A: The steric bulk of this compound plays a significant role in determining whether the alkene undergoes cis-dihydroxylation or epoxidation. [] This ability to fine-tune the reaction pathway by modifying the carboxylic acid ligand highlights the versatility of this catalytic system.

ANone: While not extensively discussed in the provided research, computational chemistry holds potential for modeling this compound interactions with biological targets like proteins. Molecular docking and dynamics simulations could provide valuable insights into binding affinities and mechanisms.

A: The position of substituents on the benzene ring is crucial for the activity of benzoic acid derivatives as plant growth regulators. This compound, with chlorine atoms at both ortho positions, exhibits significant activity, indicating the importance of this substitution pattern. [] This suggests that steric factors, specifically the presence of bulky groups at these positions, play a role in their interaction with plant targets. [, ]

A: In Aminobacter sp. MSH1, 2,6-dichlorobenzamide is initially hydrolyzed to this compound by the amidase enzyme BbdA. [, ] This enzymatic step is crucial for initiating the biodegradation pathway of this micropollutant.

A: Following its formation, this compound undergoes further degradation through a unique catabolic pathway in Aminobacter sp. MSH1. [, ] This pathway involves a series of enzymatic reactions, including hydroxylation, dechlorination, and ring cleavage, ultimately converting it into Krebs cycle intermediates for energy production. []

A: Yes, pilot-scale studies have investigated the use of Aminobacter sp. MSH1 in bioaugmented sand filter reactors to remove 2,6-dichlorobenzamide from contaminated water. [] These studies provide valuable insights into the potential application of this bacterium for bioremediation purposes.

A: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely employed technique for analyzing these compounds in various matrices, including soil, water, and plant tissues. [, , ] This method offers high sensitivity and selectivity, enabling accurate quantification even at trace levels.

A: Dichlobenil can persist in soil for extended periods, with residues detected even after a year following application. [] Its breakdown in soil leads to the formation of 2,6-dichlorobenzamide and this compound as primary metabolites. [, ]

A: The persistence of 2,6-dichlorobenzamide in groundwater raises concerns about its potential impact on drinking water quality. [, , ] Its presence necessitates the development of effective treatment strategies to ensure safe drinking water for human consumption.

A: Yes, certain bacterial species, like Aminobacter niigataensis MSH1, possess the metabolic capacity to degrade 2,6-dichlorobenzamide, utilizing it as a carbon and energy source. [, ] This biodegradation potential is crucial for mitigating the environmental impact of this micropollutant.

A: The influence of these compounds on plant growth, particularly their ability to disrupt geotropic and phototropic responses, was first documented in the mid-20th century. [, , ] These early findings spurred further research into the mechanisms of action and potential applications of halogenated benzoic acids as plant growth regulators.

A: The investigation of 2,6-dichlorobenzamide degradation by Aminobacter sp. MSH1 showcases a synergy between microbiology, biochemistry, genetics, and environmental science. [, , ] This interdisciplinary approach has been instrumental in unraveling the catabolic pathway, identifying the responsible genes, and evaluating its potential for bioremediation applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.